molecular formula C13H13N5O B11857544 6-Amino-9-benzyl-1-methyl-1H-purin-2(9H)-one CAS No. 87469-61-2

6-Amino-9-benzyl-1-methyl-1H-purin-2(9H)-one

Cat. No.: B11857544
CAS No.: 87469-61-2
M. Wt: 255.28 g/mol
InChI Key: KFBJOCJUXQCELH-UHFFFAOYSA-N
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Description

6-Amino-9-benzyl-1-methyl-1H-purin-2(9H)-one is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-9-benzyl-1-methyl-1H-purin-2(9H)-one typically involves multi-step organic reactions. One common method includes the alkylation of a purine precursor with benzyl and methyl groups under controlled conditions. The reaction may involve the use of bases such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-9-benzyl-1-methyl-1H-purin-2(9H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the purine ring or the benzyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce deaminated or hydrogenated products.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with nucleic acids and proteins.

    Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or viral infections.

    Industry: Use in the synthesis of pharmaceuticals or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 6-Amino-9-benzyl-1-methyl-1H-purin-2(9H)-one would depend on its specific biological target. It may interact with enzymes or receptors involved in nucleotide synthesis or signaling pathways. Detailed studies would be required to elucidate its exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Caffeine: A stimulant that is also a purine derivative.

    Theobromine: Another purine alkaloid found in cocoa.

Uniqueness

6-Amino-9-benzyl-1-methyl-1H-purin-2(9H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other purines.

Properties

CAS No.

87469-61-2

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

6-amino-9-benzyl-1-methylpurin-2-one

InChI

InChI=1S/C13H13N5O/c1-17-11(14)10-12(16-13(17)19)18(8-15-10)7-9-5-3-2-4-6-9/h2-6,8H,7,14H2,1H3

InChI Key

KFBJOCJUXQCELH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C(=NC1=O)N(C=N2)CC3=CC=CC=C3)N

Origin of Product

United States

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